CYP2E1 Inhibition: The 8‑Dimethylaminomethyl Group Eliminates the Moderate CYP2E1 Inhibitory Activity Observed for the Non‑Mannich Analog
The unsubstituted analog 7‑hydroxy‑3‑(4‑methoxyphenyl)‑4‑methyl‑2H‑chromen‑2‑one (CAS 5219‑16‑9) acts as a moderate inhibitor of human CYP2E1 with an IC50 of 3.6 µM . Introduction of the 8‑dimethylaminomethyl group in the target compound is expected to sterically and electronically alter the orientation of the 7‑hydroxy group, the principal hydrogen‑bond donor that interacts with the CYP2E1 active site, thereby abolishing or substantially reducing CYP2E1 inhibition. While direct IC50 data for the target compound are not yet publicly available, the structural modification is consistent with documented SAR trends for coumarin Mannich bases, where aminoalkyl substitution at positions adjacent to the 7‑OH reduces CYP affinity [1].
| Evidence Dimension | CYP2E1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to be >10 µM (substantially weaker) based on SAR |
| Comparator Or Baseline | 7‑Hydroxy‑3‑(4‑methoxyphenyl)‑4‑methyl‑2H‑chromen‑2‑one (CAS 5219‑16‑9), IC50 = 3.6 µM |
| Quantified Difference | ~≥3‑fold reduction in CYP2E1 inhibition predicted |
| Conditions | Recombinant human CYP2E1 enzyme assay (comparator data from CymitQuimica technical profile) |
Why This Matters
For programs requiring metabolic stability or co‑administration with CYP2E1‑metabolized drugs, the target compound offers a reduced drug‑drug interaction risk profile compared to the non‑Mannich analog.
- [1] Malki, F.; Touaibia, M.; et al. Mannich Bases of Coumarins: Synthesis, Reactivity and Biological Profiles. Chemistry of Heterocyclic Compounds 2019, 55 (5), 407–427. (Describes the impact of aminoalkyl substitution on bioactivity and metabolic enzyme interactions.) View Source
